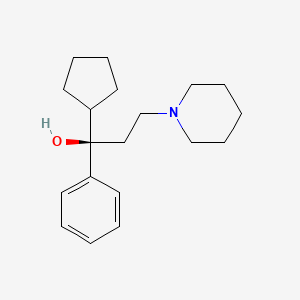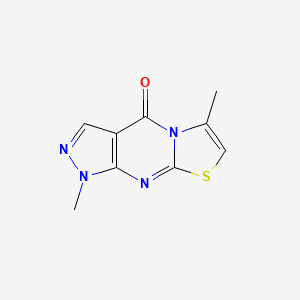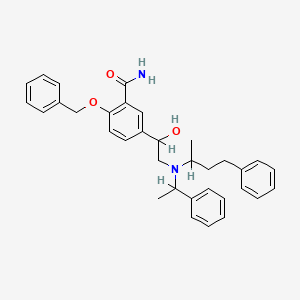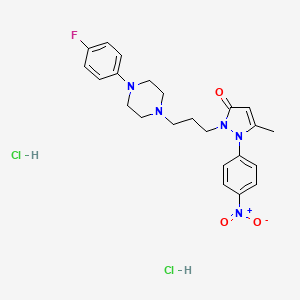
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core, a fluorophenyl group, a piperazine ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrazolone core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Attachment of the piperazine ring through nucleophilic substitution.
- Addition of the nitrophenyl group using nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrazolone core.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: Various substitution reactions can be performed on the aromatic rings, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with unique properties.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe for studying enzyme mechanisms or as a potential drug candidate.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, with specific desired properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3H-Pyrazol-3-one derivatives with different substituents.
- Compounds with similar pharmacophores, such as other piperazine-containing molecules.
- Fluorophenyl and nitrophenyl derivatives with different core structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile molecule for research and development.
Conclusion
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
特性
CAS番号 |
104417-25-6 |
|---|---|
分子式 |
C23H28Cl2FN5O3 |
分子量 |
512.4 g/mol |
IUPAC名 |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-5-methyl-1-(4-nitrophenyl)pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C23H26FN5O3.2ClH/c1-18-17-23(30)27(28(18)21-7-9-22(10-8-21)29(31)32)12-2-11-25-13-15-26(16-14-25)20-5-3-19(24)4-6-20;;/h3-10,17H,2,11-16H2,1H3;2*1H |
InChIキー |
BXOKIJHQLSWEGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1C2=CC=C(C=C2)[N+](=O)[O-])CCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


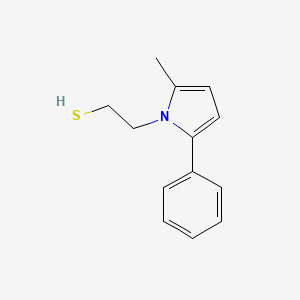
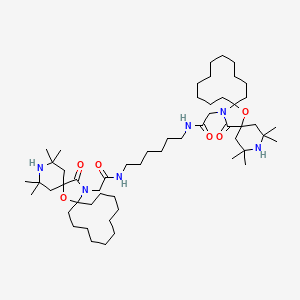
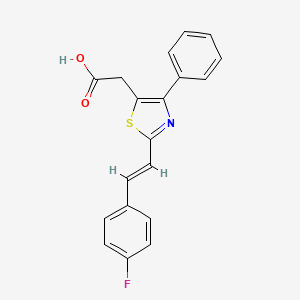
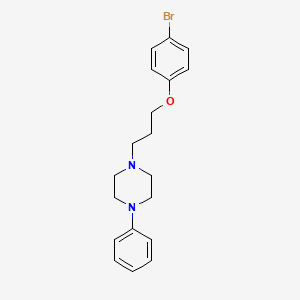
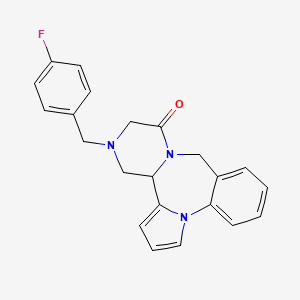


![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
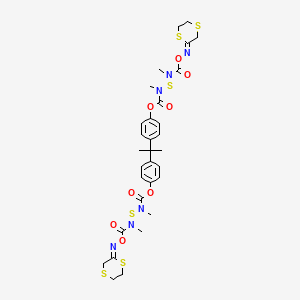
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

